2,3-Diethylpyrazine

Description

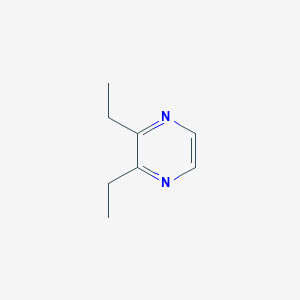

2,3-Diethylpyrazine (CAS: 15707-24-1) is an alkylpyrazine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . It features a pyrazine ring substituted with ethyl groups at the 2- and 3-positions. This compound is a key contributor to roasted, nutty aromas in foods such as baked potatoes, wheat bread, roasted sesame seeds, and soy sauce aroma-type Baijiu . It is formed via Maillard reactions during thermal processing and is also used as a flavor additive in tobacco products and processed foods .

Propriétés

IUPAC Name |

2,3-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXANJCCWGCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047101 | |

| Record name | 2,3-Diethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour | |

| Record name | 2,3-Diethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2,3-Diethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.976 | |

| Record name | 2,3-Diethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15707-24-1 | |

| Record name | 2,3-Diethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Diethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with ethylenediamine . The reaction typically involves heating the reactants under reflux conditions in the presence of an acid catalyst. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often produced in batch reactors, followed by purification steps such as distillation and chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Diethylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrazine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

Reduction: Dihydropyrazine derivatives.

Substitution: Substituted pyrazine derivatives with different functional groups.

Applications De Recherche Scientifique

Food Flavoring

2,3-Diethylpyrazine is primarily recognized for its role in the flavoring industry. It contributes to the sensory profile of various food products, especially in baked goods and snacks.

- Formation Mechanisms : Research has shown that this compound can be formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. This reaction is crucial for developing complex flavors in food products such as potato chips and baked goods .

- Quantitative Analysis : A study employing UPLC–MS/MS techniques quantified various pyrazines, including this compound, demonstrating its significant presence in certain foods. The study reported recoveries ranging from 84.36% to 103.92%, indicating reliable quantification methods for assessing flavor compounds .

Fragrance Industry

In the fragrance sector, this compound is valued for its distinct aroma profile.

- Safety Assessments : The compound has undergone extensive safety evaluations regarding its potential toxicity and allergenicity. Studies indicate that it does not pose significant genotoxic risks or reproductive toxicity concerns at typical exposure levels . The compound has been classified as a non-sensitizer based on OECD guidelines for skin sensitization .

- Environmental Impact : Environmental assessments have been conducted to evaluate the risk of this compound in aquatic environments. A screening-level risk assessment indicated that its predicted environmental concentration is below levels that would cause harm to aquatic life .

Analytical Chemistry

The analytical chemistry of this compound involves its detection and quantification in various matrices.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Alternative GC-MS methods have been developed to analyze substituted pyrazines formed during the Maillard reaction. These methods enhance the understanding of how pyrazines contribute to flavor profiles in processed foods .

- Case Study : A study on the degradation of 2,3-diethyl-5-methylpyrazine by specific bacterial strains highlighted the potential for bioremediation applications. Certain strains were identified as capable of metabolizing pyrazines, suggesting avenues for environmental cleanup involving pyrazine compounds .

Toxicological Studies

Toxicological evaluations have focused on understanding the safety profile of this compound.

- Genotoxicity and Reproductive Toxicity : Research indicates that this compound is not expected to be genotoxic based on read-across data from similar compounds. The total systemic exposure levels are below the thresholds of toxicological concern for both repeated dose and reproductive toxicity endpoints .

- Environmental Toxicology : The compound's ecotoxicity has been assessed using quantitative structure-activity relationship (QSAR) models to predict its impact on aquatic organisms. These assessments help inform regulatory decisions regarding its use in consumer products .

Mécanisme D'action

The mechanism of action of 2,3-Diethylpyrazine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of specific enzymes and receptors. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyrazines

The following pyrazines are structurally and functionally related to 2,3-diethylpyrazine, differing primarily in alkyl substituents and functional groups:

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

*Odor thresholds inferred from sensory interaction studies .

Sensory Interactions and Synergistic Effects

- Sub-Threshold Contributions : this compound, 2,3-dimethylpyrazine, and 2,3-diethyl-5-methylpyrazine enhance roasted aromas in soy sauce aroma-type Baijiu even at concentrations below their individual odor thresholds (19–67% of thresholds) . For example, this compound contributes significantly at 46% of its threshold .

- Mechanism : These compounds exhibit perceptual interactions, amplifying aroma intensity when combined. A mixture of sub-threshold pyrazines increased roasted aroma perception by 30–50% in sensory trials .

Formation Pathways and Stability

- Maillard Reaction : this compound forms earlier in thermal processing (detected after 30 min in starch bread baking) compared to late-stage Maillard products like 2-acetyl-1-pyrroline . Its formation depends on precursors such as dipeptides and reducing sugars .

- This property may prolong its sensory impact in food matrices .

Key Differentiators of this compound

Synergistic Potency: Unlike 2,3-dimethylpyrazine, which contributes directly to aroma at higher concentrations, this compound excels in sub-threshold synergism, amplifying roasted notes without dominating the sensory profile .

Thermal Stability : Ethyl groups confer greater stability during prolonged heating compared to acetylated derivatives like 2-acetyl-3-methylpyrazine, which may degrade into simpler pyrazines .

Activité Biologique

2,3-Diethylpyrazine is a member of the pyrazine family, known for its diverse biological activities and applications in various fields, including food science and pharmacology. This compound has garnered interest due to its potential antimicrobial properties and its role in flavor enhancement. This article reviews the biological activity of this compound, highlighting its antimicrobial effects, metabolic pathways, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. Research indicates that certain pyrazines can inhibit the growth of various bacterial strains. For instance, while 2,3-dimethylpyrazine showed no significant reduction in bacterial colonies, derivatives like 2,5-dimethylpyrazine exhibited considerable antibacterial activity against Escherichia coli and Ralstonia solanacearum .

Table 1: Antimicrobial Efficacy of Pyrazines

| Compound | Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| 2,5-Dimethylpyrazine | E. coli | 69.75 - 79.87 | 504 - 672 |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 72.89 - 95.9 | 335 - 672 |

Metabolic Pathways

The metabolism of pyrazines, including this compound, primarily involves oxidation processes that convert these compounds into various metabolites. Studies suggest that the biotransformation of pyrazines occurs via microbial action, particularly by strains such as Pseudomonas putida, which can metabolize these compounds effectively .

Case Study: Microbial Degradation

In a study focusing on the degradation of pyrazines by bacteria isolated from waste treatment plants, researchers found that Pseudomonas species could efficiently utilize this compound as a carbon source. This suggests potential applications in bioremediation and environmental detoxification .

Structure-Activity Relationship

The biological activity of pyrazines is influenced by their structural characteristics. Substituents at specific positions on the pyrazine ring can significantly alter their biological properties. For instance:

- The presence of ethyl groups at positions 2 and 3 has been correlated with increased antimicrobial activity.

- Structural modifications can impact the odor threshold and sensory properties of these compounds .

Table 2: Structure-Activity Relationships

| Position on Pyrazine Ring | Substituent Type | Effect on Activity |

|---|---|---|

| Position 2 | Ethyl | Increased antimicrobial activity |

| Position 3 | Ethyl | Increased sensory perception |

| Position 5 | Methyl | Reduced activity |

Q & A

Q. What regulatory guidelines apply to this compound use in feed additives?

- Methodological Answer : Under EU Regulation 2018/248, this compound is authorized as a feed additive for all animal species at ≤5 mg/kg complete feed. Compliance requires batch testing via ISO 17025-accredited GC-MS protocols to ensure absence of genotoxic impurities (e.g., nitrosamines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.